Xyl-p-phos, (R)-

Catalog No.
S1900289
CAS No.
442905-33-1
M.F
C46H50N2O4P2
M. Wt
756.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Xyl-p-phos, (R)-

CAS Number

442905-33-1

Product Name

Xyl-p-phos, (R)-

IUPAC Name

[3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane

Molecular Formula

C46H50N2O4P2

Molecular Weight

756.8 g/mol

InChI

InChI=1S/C46H50N2O4P2/c1-27-13-28(2)18-35(17-27)53(36-19-29(3)14-30(4)20-36)39-25-41(49-9)47-45(51-11)43(39)44-40(26-42(50-10)48-46(44)52-12)54(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38/h13-26H,1-12H3

InChI Key

JRTHAKOHBMETRC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C

Rh and Ir-catalyzed Enantioselective Hydrogenation

Ru-catalyzed Asymmetric Hydrogenation of β-Ketoesters

Rh and Ir-catalyzed Enantioselective Hydrogenation

Pd-catalyzed Desymmetric Hydrophosphination

    Summary of the Application: A Pd-catalyzed desymmetric hydrophosphination of 3,3-disubstituted cyclopropenes is designed.

Xyl-p-phos, (R)- is a phosphine compound with the molecular formula C₄₆H₅₀N₂O₄P₂ and a molecular weight of approximately 756.85 g/mol. It is characterized by its unique structure, which includes two phosphine groups and a bipyridine framework. This compound is notable for its chirality, as it possesses stereocenters that contribute to its optical activity, although it is classified as having no defined optical activity in certain contexts .

Typical of phosphine derivatives. These include:

  • Coordination Reactions: Xyl-p-phos can coordinate with transition metals, forming metal-phosphine complexes that are essential in catalysis.
  • Oxidation Reactions: The phosphine group can undergo oxidation to form phosphine oxides, which can alter the reactivity and properties of the compound.
  • Substitution Reactions: The presence of the bipyridine moiety allows for substitution reactions where ligands can be exchanged, making it useful in synthetic applications.

Several methods exist for the synthesis of Xyl-p-phos, (R)-:

  • Phosphination Reactions: This involves the reaction of suitable precursors with phosphorus-containing reagents to introduce the phosphine functionality.
  • Bipyridine Coupling: The bipyridine core can be synthesized through coupling reactions and subsequently functionalized with phosphine groups.
  • Chiral Resolution: Given its chiral nature, methods such as chiral chromatography may be employed to isolate the (R)-enantiomer from racemic mixtures.

Xyl-p-phos, (R)- finds applications primarily in:

  • Catalysis: It serves as a ligand in various catalytic processes, particularly in cross-coupling reactions and asymmetric synthesis.
  • Material Science: Its unique properties make it suitable for developing advanced materials, including sensors and electronic devices.
  • Pharmaceutical Chemistry: The compound is investigated for its potential use in drug development due to its ability to form stable complexes with metal ions.

Interaction studies involving Xyl-p-phos, (R)- typically focus on its coordination chemistry with transition metals. These studies help elucidate the stability and reactivity of metal-ligand complexes. Additionally, research may explore how these interactions affect catalytic efficiency and selectivity in various chemical transformations.

Xyl-p-phos, (R)- shares structural characteristics with several other phosphine compounds. Here are some similar compounds:

Compound NameStructure TypeUnique Features
DiphenylphosphineSimple phosphineWidely used in organic synthesis
Tris(2-(dimethylamino)ethyl)phosphineTertiary phosphineStrongly basic; used in catalysis
Bis(diphenylphosphino)ethaneBidentate ligandForms stable complexes with metals
Phosphorus trichloridePhosphorus halideUsed for phosphorus functionalization

Uniqueness of Xyl-p-phos, (R)

Xyl-p-phos, (R) distinguishes itself through its complex structure that combines multiple functional groups and chirality. Its ability to form diverse metal-ligand complexes makes it particularly valuable in catalytic applications compared to simpler phosphines like diphenylphosphine or tris(2-(dimethylamino)ethyl)phosphine.

XLogP3

10.9

UNII

1A4EO1493Y

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

443347-10-2

Dates

Modify: 2023-08-16

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